5-DTAF: A Comprehensive Technical Guide for Researchers
5-DTAF: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and applications of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF), a versatile fluorescent dye for labeling biomolecules.
Introduction
5-(4,6-Dichlorotriazinyl)aminofluorescein, commonly known as 5-DTAF, is a highly reactive derivative of the fluorescein (B123965) dye. Its utility in biomedical research stems from the dichlorotriazinyl functional group, which readily forms stable covalent bonds with primary aliphatic amines, thiols, and hydroxyl groups on biomolecules. This reactivity makes 5-DTAF a valuable tool for fluorescently labeling proteins, antibodies, polysaccharides, and other macromolecules, enabling their detection and analysis in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides a detailed overview of the chemical structure, properties, and common experimental protocols involving 5-DTAF.
Chemical Structure and Properties
5-DTAF is characterized by a fluorescein core linked to a dichlorotriazinyl ring via an amino group at the 5-position of the fluorescein structure. The dichlorotriazinyl moiety is the reactive component responsible for conjugation to biomolecules.
Table 1: Chemical and Physical Properties of 5-DTAF
| Property | Value | Reference |
| Chemical Name | 5-[(4,6-Dichlorotriazin-2-yl)amino]fluorescein | |
| Molecular Formula | C₂₃H₁₂Cl₂N₄O₅ | |
| Molecular Weight | 495.27 g/mol | |
| CAS Number | 51306-35-5 | |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in DMSO and chloroform. | [1] |
| Storage | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. |
Table 2: Spectroscopic Properties of 5-DTAF
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492-498 nm | |
| Emission Maximum (λem) | ~517-525 nm | |
| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.6 - 0.92 | |
| Correction Factor (280 nm) | ~0.3 |
Experimental Protocols
Protein Labeling with 5-DTAF
This protocol details the conjugation of 5-DTAF to a protein, such as an antibody, via primary amines. The dichlorotriazinyl group of 5-DTAF reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on the protein.
Materials:
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Protein (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
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5-DTAF
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Anhydrous Dimethylsulfoxide (DMSO)
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Purification column (e.g., Sephadex G-25 size-exclusion column)
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Spectrophotometer
Procedure:
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Prepare 5-DTAF Stock Solution: Immediately before use, dissolve 5-DTAF in anhydrous DMSO to a concentration of 10 mg/mL.
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Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, to a final concentration of 1-10 mg/mL.
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Conjugation Reaction: a. While gently vortexing the protein solution, slowly add the 5-DTAF stock solution. The optimal molar ratio of DTAF to protein should be determined empirically, but a starting point of 10-20 moles of DTAF per mole of protein is recommended. b. Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
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Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with the equilibration buffer. The first colored fraction to elute will be the 5-DTAF-labeled protein. The smaller, unconjugated 5-DTAF molecules will elute later. d. Collect the fractions containing the labeled protein.
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Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-DTAF (~494 nm, A₄₉₄) using a spectrophotometer. b. Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and the Correction Factor for 5-DTAF at 280 nm is approximately 0.3). c. Calculate the dye concentration: Dye Concentration (M) = A₄₉₄ / ε_dye (where ε_dye is the molar extinction coefficient of 5-DTAF at ~494 nm). d. Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration
Diagram 1: Protein Labeling Workflow
A schematic of the protein labeling workflow with 5-DTAF.
Fluorescence Microscopy with 5-DTAF Labeled Antibodies
This protocol provides a general guideline for immunofluorescence staining of cells using a 5-DTAF conjugated antibody.
Materials:
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Cells cultured on coverslips
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Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
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Blocking Buffer (e.g., 1% BSA in PBS)
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5-DTAF conjugated primary or secondary antibody
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Antifade mounting medium
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Fluorescence microscope with appropriate filters for fluorescein
Procedure:
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Cell Preparation: a. Wash the cells on coverslips three times with PBS. b. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
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Blocking: a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
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Antibody Staining: a. Dilute the 5-DTAF conjugated antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. c. Wash the cells three times with PBS for 5 minutes each.
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Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~495 nm, emission ~520 nm).
Diagram 2: Immunofluorescence Staining Workflow
Workflow for immunofluorescence staining using a 5-DTAF labeled antibody.
Flow Cytometry with 5-DTAF Labeled Antibodies
This protocol outlines the steps for staining a single-cell suspension with a 5-DTAF conjugated antibody for analysis by flow cytometry.
Materials:
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Single-cell suspension
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Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
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5-DTAF conjugated antibody
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Flow cytometer with a blue laser (488 nm) and appropriate emission filters
Procedure:
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Cell Preparation: a. Prepare a single-cell suspension from your sample of interest. b. Wash the cells once with Flow Cytometry Staining Buffer. c. Adjust the cell concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
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Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes. b. Add the 5-DTAF conjugated antibody at its predetermined optimal concentration. c. Incubate for 20-30 minutes at 4°C in the dark.
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Washing: a. Add 1-2 mL of Flow Cytometry Staining Buffer to each tube. b. Centrifuge the cells at 300-400 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step twice.
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Analysis: a. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).
Diagram 3: Flow Cytometry Staining Workflow
Workflow for staining cells with a 5-DTAF labeled antibody for flow cytometry.
Conclusion
5-DTAF is a robust and versatile fluorescent probe for labeling a wide range of biomolecules. Its high reactivity and favorable spectroscopic properties make it a valuable tool for researchers in various fields of life sciences. By following the detailed protocols provided in this guide, researchers can effectively utilize 5-DTAF for their specific applications, leading to reliable and reproducible results in fluorescence-based assays. Careful optimization of labeling conditions and staining procedures is crucial for achieving the best performance and minimizing background signal.
